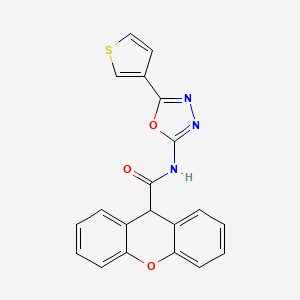
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and industrially important compounds . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . The synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates has been highlighted as an efficient and selective method .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, much like benzene . They can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, thiophene is a colorless liquid with a pleasant odor, slightly soluble in water but soluble in many organic solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiophene derivatives have been recognized for their potent antimicrobial properties . They are effective against a range of pathogenic bacteria and fungi, with some compounds showing low minimum inhibitory concentrations (MIC) , indicating high potency . This compound’s structure suggests it could be part of a new class of antimicrobials, potentially addressing the growing concern of antibiotic resistance.
Antioxidant Properties
The antioxidant capacity of thiophene compounds is significant due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . The compound could contribute to the development of new antioxidant therapies.
Anticancer Applications
Thiophene derivatives have shown promising results in anticancer studies , with some compounds exhibiting cytotoxic activity against cancer cell lines such as human lung cancer cells (A-549) . The structural features of this compound suggest potential for development into anticancer agents, possibly offering new avenues for cancer treatment.
Anti-inflammatory Uses
The anti-inflammatory potential of thiophene derivatives is well-documented. They can inhibit various inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases . This compound could be explored for its anti-inflammatory effects, potentially leading to new treatments for conditions like arthritis or asthma.
Anticorrosion Applications
In the field of materials science, thiophene derivatives have been used as anticorrosion agents . They can form protective layers on metals, preventing corrosion, which is valuable in industrial applications . This compound’s unique structure might offer superior anticorrosion properties.
Kinase Inhibition
Thiophene derivatives are known to act as kinase inhibitors, which is significant in the treatment of diseases where kinase activity is dysregulated, such as cancer . The compound’s ability to modulate kinase activity could be harnessed for therapeutic purposes.
Antifungal Activity
Similar to their antibacterial properties, thiophene derivatives can also be potent antifungal agents. They have been effective against strains like Candida albicans and Aspergillus niger , which are common causes of fungal infections . This compound could lead to the development of new antifungal medications.
Anticonvulsant Effects
Thiophene compounds have been studied for their potential anticonvulsant effects, which could be beneficial in treating seizure disorders . The compound’s structural characteristics might contribute to new therapies for epilepsy and other seizure-related conditions.
Safety And Hazards
Zukünftige Richtungen
Thiophene and its derivatives continue to be a subject of research due to their wide range of applications. For example, they are used in the synthesis of pharmaceuticals, dyes, and organic semiconductors . Future research will likely continue to explore new synthesis methods and applications for these compounds.
Eigenschaften
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-18(21-20-23-22-19(26-20)12-9-10-27-11-12)17-13-5-1-3-7-15(13)25-16-8-4-2-6-14(16)17/h1-11,17H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFIGPGRYYCLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

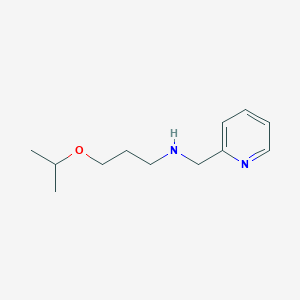
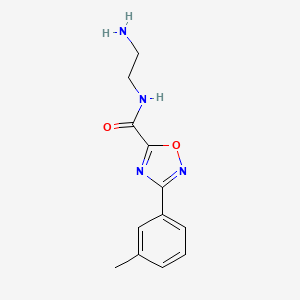
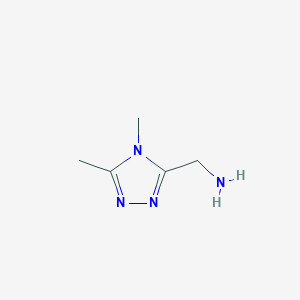
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)
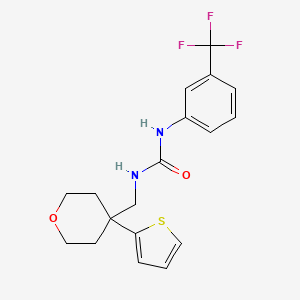
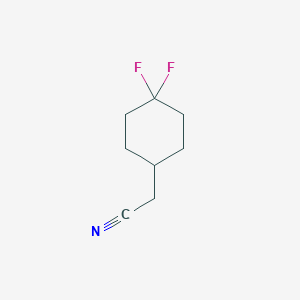
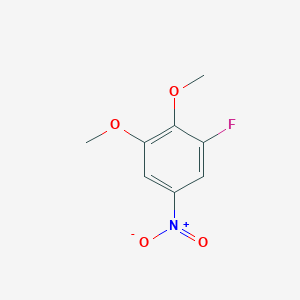
![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)
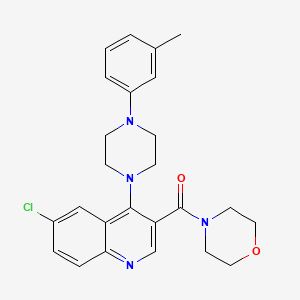
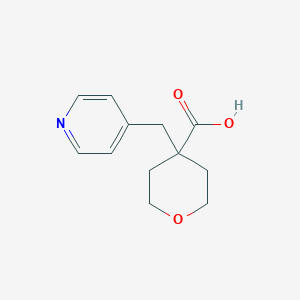
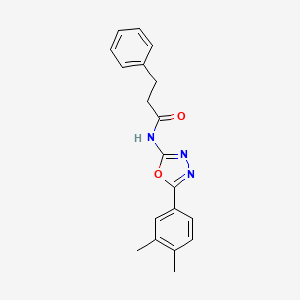
![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)